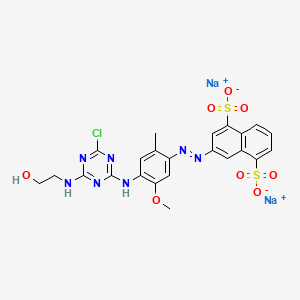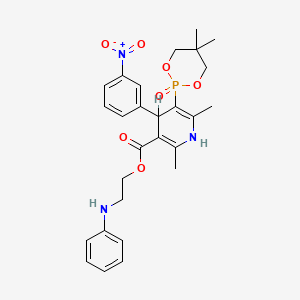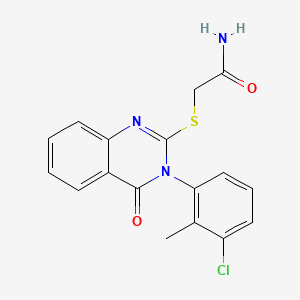
Acetamide, 2-((3-(3-chloro-2-methylphenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)thio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, 2-((3-(3-chloro-2-methylphenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)thio)- is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinazolinone core and a thioether linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-((3-(3-chloro-2-methylphenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)thio)- typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the reaction of 3-chloro-2-methylphenylamine with ethyl acetoacetate under acidic conditions to form the quinazolinone intermediate. This intermediate is then reacted with a suitable thiol reagent, such as 2-mercaptoacetamide, under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, 2-((3-(3-chloro-2-methylphenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)thio)- can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced to the corresponding dihydroquinazoline using reducing agents such as sodium borohydride.
Substitution: The chloro group on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinazolines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Acetamide, 2-((3-(3-chloro-2-methylphenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)thio)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Acetamide, 2-((3-(3-chloro-2-methylphenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)thio)- involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, modulating their activity. The thioether linkage may also play a role in the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-chloro-2-methylphenyl)acetamide
- 3-chloro-2-methylphenylthiourea
- 4-(4-fluorophenyl)-1,3-thiazol-2-amine
Uniqueness
Acetamide, 2-((3-(3-chloro-2-methylphenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)thio)- is unique due to its combination of a quinazolinone core and a thioether linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
134615-92-2 |
|---|---|
Fórmula molecular |
C17H14ClN3O2S |
Peso molecular |
359.8 g/mol |
Nombre IUPAC |
2-[3-(3-chloro-2-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C17H14ClN3O2S/c1-10-12(18)6-4-8-14(10)21-16(23)11-5-2-3-7-13(11)20-17(21)24-9-15(19)22/h2-8H,9H2,1H3,(H2,19,22) |
Clave InChI |
PMUXYYMTMAKRTP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1Cl)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




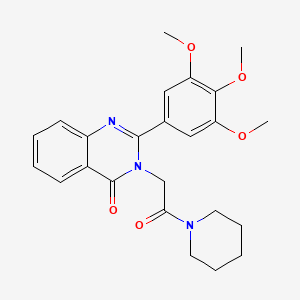
![Tetradecyl 5-dodecyl-9-oxo-5-[[3-oxo-3-(tetradecyloxy)propyl]thio]-10-oxa-4,6-dithia-5-stannatetracosanoate](/img/structure/B12724009.png)
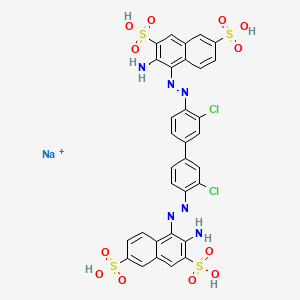

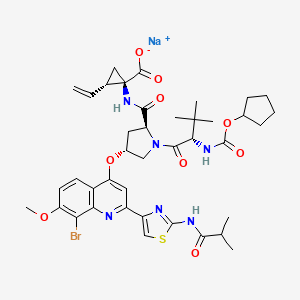
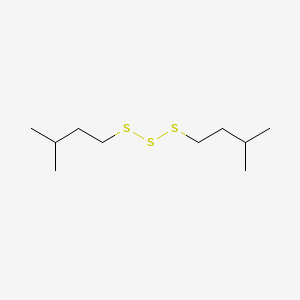
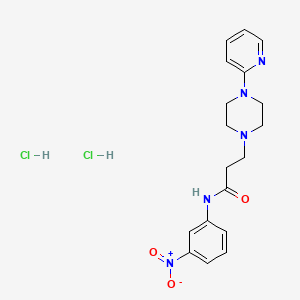
![3-Methylphenolate;titanium(4+);2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B12724044.png)
